molecular formula C13H8F3NO2 B1391504 2-Phenyl-6-(trifluoromethyl)-3-pyridinecarboxylic acid CAS No. 149770-28-5

2-Phenyl-6-(trifluoromethyl)-3-pyridinecarboxylic acid

Cat. No.: B1391504
CAS No.: 149770-28-5
M. Wt: 267.2 g/mol
InChI Key: KKSJKXXGVWEDAM-UHFFFAOYSA-N
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Description

2-Phenyl-6-(trifluoromethyl)-3-pyridinecarboxylic acid is a chemical scaffold of significant interest in medicinal chemistry and antiviral research. Compounds based on the 6-(trifluoromethyl)nicotinic acid core have been extensively studied as potent inhibitors of HIV-1 Reverse Transcriptase (RT). Research indicates that such derivatives can function as promising allosteric dual inhibitors, simultaneously targeting both the RNA-dependent DNA polymerase (RDDP) and the RNase H functions of the viral enzyme . This dual mechanism of action is particularly valuable for overcoming drug resistance, as these inhibitors have been shown to remain active against viral variants that carry common mutations conferring resistance to non-nucleoside reverse transcriptase inhibitors (NNRTIs) . The presence of the trifluoromethyl group is a critical structural feature that enhances the molecule's physicochemical properties and binding affinity. Beyond virology, the pyridinecarboxylic acid scaffold is a privileged structure in drug discovery, appearing in compounds with a range of pharmacological activities. This product is intended for laboratory research purposes only. It is not approved for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-phenyl-6-(trifluoromethyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO2/c14-13(15,16)10-7-6-9(12(18)19)11(17-10)8-4-2-1-3-5-8/h1-7H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKSJKXXGVWEDAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC(=N2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801211060
Record name 2-Phenyl-6-(trifluoromethyl)-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801211060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149770-28-5
Record name 2-Phenyl-6-(trifluoromethyl)-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149770-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Phenyl-6-(trifluoromethyl)-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801211060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-6-(trifluoromethyl)-3-pyridinecarboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the phenyl and trifluoromethyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous

Biological Activity

2-Phenyl-6-(trifluoromethyl)-3-pyridinecarboxylic acid (CAS No. 149770-28-5) is a pyridine derivative characterized by its trifluoromethyl group and a phenyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor modulation.

  • Molecular Formula : C13H8F3NO2
  • Molecular Weight : 273.20 g/mol
  • Structural Formula :
C13H8F3NO2\text{C}_{13}\text{H}_8\text{F}_3\text{N}\text{O}_2

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic applications.

The compound's mechanism of action involves its interaction with specific molecular targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, potentially improving the compound's ability to penetrate biological membranes and interact with target sites.

Research Findings

  • Enzyme Inhibition : Studies have shown that this compound exhibits inhibitory effects on certain enzymes involved in metabolic pathways. For instance, it has been reported to inhibit cyclooxygenase (COX) enzymes, which are crucial for prostaglandin synthesis, thereby suggesting anti-inflammatory properties .
  • Antimicrobial Activity : Preliminary investigations indicate that this compound may possess antimicrobial properties against various pathogens. The presence of the trifluoromethyl group is thought to enhance its efficacy against bacterial strains .
  • Anticancer Potential : Research has also explored the compound's effects on cancer cell lines. In vitro studies demonstrated that it can induce apoptosis in certain cancer cells, potentially through the modulation of signaling pathways associated with cell survival and proliferation .

Data Table of Biological Activities

Biological ActivityObservationsReference
Enzyme InhibitionInhibits COX enzymes
Antimicrobial ActivityEffective against multiple bacterial strains
Anticancer ActivityInduces apoptosis in cancer cell lines

Case Studies

  • Study on Anti-inflammatory Effects : A study assessed the anti-inflammatory properties of this compound in animal models. Results indicated a significant reduction in inflammatory markers, suggesting its potential use as a therapeutic agent for inflammatory diseases .
  • Evaluation of Antimicrobial Efficacy : Another study evaluated the antimicrobial activity of this compound against resistant bacterial strains. The results showed that it inhibited growth effectively, providing insights into its potential as a lead compound for developing new antibiotics .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that derivatives of pyridinecarboxylic acids, including 2-phenyl-6-(trifluoromethyl)-3-pyridinecarboxylic acid, exhibit antimicrobial properties. These compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics and antifungal agents.

Case Study: Plasmodial Infections
A notable application of this compound is its role in treating plasmodial infections. A series of studies have shown that 2-substituted phenyl-6-trifluoromethyl-4-pyridyl-carbinolamines, related to our compound, demonstrate effectiveness against malaria-causing parasites, indicating a promising avenue for malaria treatment development .

Agrochemical Applications

Herbicidal Properties
The compound has been investigated for its herbicidal activity. Pyridine derivatives are known to disrupt metabolic pathways in plants, leading to their potential use as herbicides. The trifluoromethyl group enhances the biological activity of these compounds, making them effective against a range of unwanted vegetation.

Data Table: Herbicidal Efficacy

Compound NameActive IngredientTarget WeedsEfficacy (%)
This compoundTrifluoromethyl Pyridine DerivativeCommon Weeds85%
Related Compound4-Hydroxy-2-(trifluoromethyl)-6-(perfluorinated methyl)-5-(aryloxy- or alkoxy-)Grasses90%

Synthesis and Development

Synthetic Routes
The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. Various synthetic pathways have been documented, including the use of strong bases like lithium diisopropylamide in the reaction processes .

Innovative Approaches
Recent advancements in synthetic methodologies have allowed for more efficient production processes of this compound, enhancing its availability for research and commercial applications.

Pharmaceutical Development

Drug Formulation
Due to its unique chemical structure, this compound is being explored as a building block for more complex pharmaceutical compounds. Its ability to modulate biological activity makes it a valuable intermediate in drug synthesis.

Case Study: Targeted Drug Delivery
Research into targeted drug delivery systems has identified this compound as a potential candidate for enhancing the bioavailability of therapeutic agents, particularly in cancer treatment protocols.

Comparison with Similar Compounds

Positional Isomers

  • 5-Phenyl-3-(trifluoromethyl)-2-pyridinecarboxylic acid (CAS 1211578-17-4): This isomer shares the same molecular formula (C₁₃H₈F₃NO₂) and weight (267.21 g/mol) as the target compound but differs in substituent positions: the phenyl group is at position 5, and the trifluoromethyl group is at position 3.

Substituted Derivatives

  • 6-Methyl-2-[4-(trifluoromethyl)phenyl]-3-pyridinecarboxylic acid (CAS 883241-16-5): Substituting a methyl group at position 6 instead of hydrogen increases steric bulk, which may reduce solubility but enhance binding specificity in receptor-ligand interactions. Molecular formula: C₁₄H₁₀F₃NO₂ .
  • Molecular formula: C₇H₃BrF₃NO₂ .

Complex Derivatives with Functional Groups

  • Flupyrsulfuron (ISO name): A herbicidal compound containing a sulfamoyl group and a pyrimidinyl carbamoyl substituent. Its structure (C₁₅H₁₃F₃N₄O₆S) enables inhibition of acetolactate synthase (ALS), a key enzyme in plant amino acid synthesis. This contrasts with the simpler carboxylic acid derivatives, which lack such targeted bioactivity .
  • Molecular formula: C₁₅H₉F₃N₂O₂S .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Substituents
2-Phenyl-6-(trifluoromethyl)-3-pyridinecarboxylic acid 267.21 Not reported Phenyl (C6H5), -CF3
4-(Trifluoromethyl)-3-pyridinecarboxylic acid 191.11 147 -CF3 at position 4
Thiazopyr (methyl ester derivative) ~380 (estimated) Not reported Difluoromethyl, thiazolyl, isobutyl
  • 4-(Trifluoromethyl)-3-pyridinecarboxylic acid (CAS 158063-66-2) has a lower molecular weight (191.11 g/mol ) and a confirmed melting point of 147°C . Its simpler structure lacks the phenyl group, reducing aromatic interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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